3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.223. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research demonstrates innovative approaches to synthesizing diverse heterocyclic compounds from renewable resources. For example, a study explored the efficient heterocyclization of methyl trifluoro- and trichloro-4-methoxy-6-oxo-4-heptenoate into isoxazole and pyrazole derivatives. These compounds are considered new glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates, prepared from levulinic acid, showing the potential for synthesizing various ethyl and methyl 3-(isoxazol-3-yl)propanoates and 3-(1H-pyrazol-3-yl)propanoates in good yields (Flores et al., 2014).
Development of Corrosion Inhibitors
Pyrazole derivatives have been evaluated for their efficacy as corrosion inhibitors, offering a valuable application in material preservation. A study found that certain pyrazole compounds significantly reduce the corrosion rate of steel in hydrochloric acid, achieving up to 98.5% inhibition efficiency at certain concentrations. This research opens new avenues for developing effective corrosion protection strategies for industrial applications (Herrag et al., 2007).
Antimicrobial and Antioxidant Activities
Compounds synthesized from pyrazole derivatives have shown promising antimicrobial and antioxidant activities. A study evaluating tetra-substituted pyrazolines revealed significant in vitro antibacterial and antifungal effects against various organisms. These findings suggest the potential of pyrazole-based compounds in developing new antimicrobial agents, contributing to the fight against resistant pathogens (Govindaraju et al., 2012).
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, it is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . This suggests that it may play a role in inhibiting the activity of this enzyme, which is essential for the parasite’s survival.
Target of Action
Biochemical Analysis
Biochemical Properties
Similar compounds, such as pyrazoles, have been found to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it could bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression, similar to other pyrazole compounds .
Properties
IUPAC Name |
3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-11-6-8(7(2)10-11)4-5-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVDCKWQELXQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821165 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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